
Diphemanil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in the treatment of peptic ulcers, gastric hyperacidity, hypermotility in gastritis and pylorospasm, and hyperhidrosis (excessive perspiration) . The compound works by binding to muscarinic acetylcholine receptors, thereby decreasing the secretory excretion of stomach acids, saliva, and sweat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphemanil is synthesized through the formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate . This reaction involves the formation of an alkene by reacting a phosphonium ylide with a carbonyl compound.
Industrial Production Methods: The industrial production of this compound involves the large-scale application of the Wittig reaction, followed by purification processes to obtain the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Diphemanil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in various substituted analogs of this compound.
Scientific Research Applications
Diphemanil has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying anticholinergic agents.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Diphemanil exerts its effects by primarily binding to the muscarinic M3 receptor . These receptors are located in the smooth muscles of blood vessels, lungs, gastrointestinal tract, and various glands. By binding to these receptors, this compound decreases the secretory excretion of stomach acids, saliva, and sweat. This action helps in reducing symptoms associated with peptic ulcers, hyperhidrosis, and other related conditions .
Comparison with Similar Compounds
Methantheline: Another quaternary ammonium anticholinergic used for similar therapeutic purposes.
Propantheline: A compound with similar anticholinergic properties used in the treatment of gastrointestinal disorders.
Atropine: A well-known anticholinergic agent with a broader range of applications.
Uniqueness of Diphemanil: this compound is unique due to its specific binding affinity for the muscarinic M3 receptor, which makes it particularly effective in reducing secretory excretion in the gastrointestinal tract and glands. Its quaternary ammonium structure also contributes to its distinct pharmacokinetic properties, such as poor absorption from the gastrointestinal tract and limited bioavailability .
Properties
| Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor. M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction. They are also in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters. The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body. | |
CAS No. |
15394-62-4 |
Molecular Formula |
C20H24N+ |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1 |
InChI Key |
LCTZPQRFOZKZNK-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |
Canonical SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |
| 15394-62-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
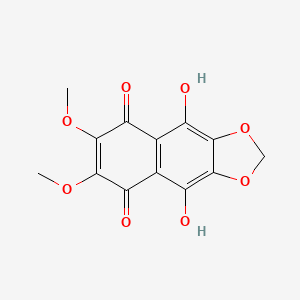
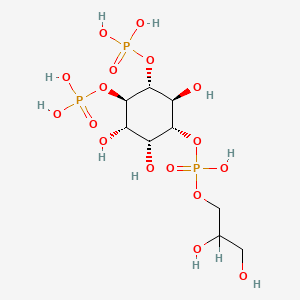
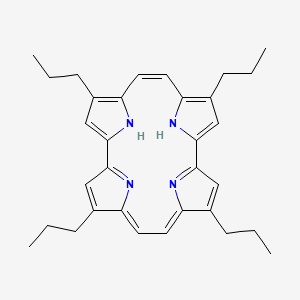
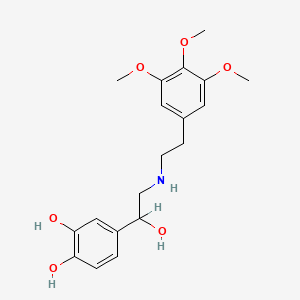
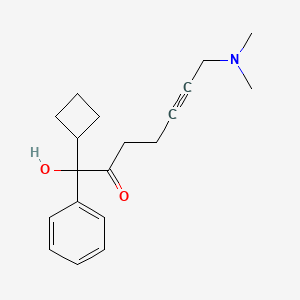
![Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)](/img/structure/B1209358.png)
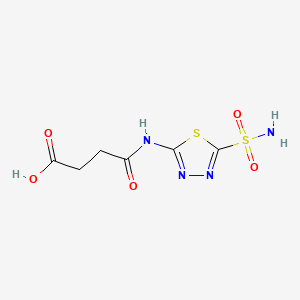
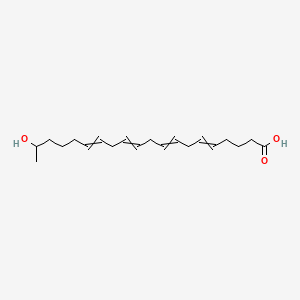


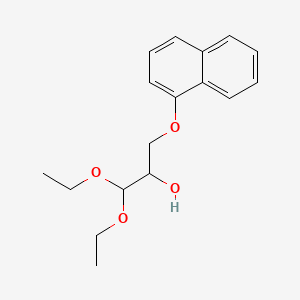
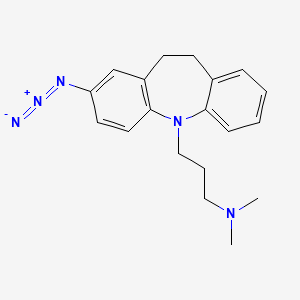
![Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]-](/img/structure/B1209370.png)
